molecular formula C20H20N6O2 B13859860 N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide

N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide

Cat. No.: B13859860
M. Wt: 376.4 g/mol
InChI Key: SUENKQYHQLVYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indazole ring, a triazole ring, and a benzamide moiety. These structural features contribute to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Coupling of the Indazole and Triazole Rings: The indazole and triazole rings are then coupled using a suitable linker, such as a haloalkane, under basic conditions.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the coupled intermediate with a benzoyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the 2-hydroxybutyl side chain can be oxidized to form a carbonyl group.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The indazole and triazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide can be compared with other similar compounds, such as:

  • N-(2-hydroxyethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide
  • N-(2-hydroxypropyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide
  • N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]phenylacetamide

These compounds share similar structural features but differ in the length and nature of the side chains or the substituents on the benzamide moiety. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide

InChI

InChI=1S/C20H20N6O2/c1-2-15(27)11-21-20(28)13-7-9-14(10-8-13)26-12-18(23-25-26)19-16-5-3-4-6-17(16)22-24-19/h3-10,12,15,27H,2,11H2,1H3,(H,21,28)(H,22,24)

InChI Key

SUENKQYHQLVYEO-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.